molecular formula C21H26N6O6 B8543243 4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid

4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid

Cat. No.: B8543243
M. Wt: 458.5 g/mol
InChI Key: UAYIKKURQRXKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is often introduced through a nucleophilic substitution reaction involving tert-butoxycarbonyl (Boc) protected piperazine.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Coupling Reactions: The piperazine and pyrimidine rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Nitrobenzoic Acid Moiety: The nitrobenzoic acid moiety is introduced through a nitration reaction followed by esterification and subsequent hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

    Coupling: EDCI, DCC, N,N’-diisopropylcarbodiimide (DIC)

Major Products

    Reduction: Corresponding amines

    Substitution: Various substituted piperazine derivatives

    Coupling: Larger, more complex organic molecules

Scientific Research Applications

4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid
  • 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
  • (4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate

Uniqueness

4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid is unique due to its combination of a piperazine ring, a pyrimidine ring, and a nitrobenzoic acid moiety

Properties

Molecular Formula

C21H26N6O6

Molecular Weight

458.5 g/mol

IUPAC Name

4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid

InChI

InChI=1S/C21H26N6O6/c1-13-12-22-19(23-15-6-5-14(18(28)29)11-16(15)27(31)32)24-17(13)25-7-9-26(10-8-25)20(30)33-21(2,3)4/h5-6,11-12H,7-10H2,1-4H3,(H,28,29)(H,22,23,24)

InChI Key

UAYIKKURQRXKHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N2CCN(CC2)C(=O)OC(C)(C)C)NC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-(2-chloro-5-methylpyrimidin-4-yl)piperazine-1-carboxylate (0.15 g, 0.48 mmol), 4-amino-3-nitrobenzoic acid (97 mg, 0.53 mmol), BrettPhos-Pd Admixture (20 mg, 0.015 mmol), and cesium carbonate (470 mg, 1.44 mmol) in tBuOH (2.4 mL) was heated in a sealed tube at 100° C. overnight. The mixture was diluted with EtOAc, filtered through a celite plug, loaded onto silica gel and purified using 0-10% MeOH/DCM gradient to give the title compound (75 mg, 34%). MS (ES+) C21H26N6O6 requires: 458. found: 459 [M+H]+
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
97 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
470 mg
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
BrettPhos Pd
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
34%

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